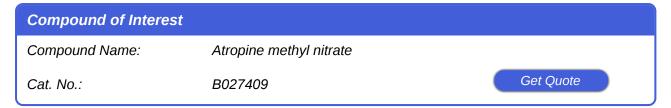


Atropine Methyl Nitrate (CAS 52-88-0): A Technical Guide for Researchers

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine methyl nitrate (CAS 52-88-0) is a quaternary ammonium derivative of atropine, a well-known tropane alkaloid.[1] This modification results in a peripherally acting muscarinic acetylcholine receptor antagonist that does not readily cross the blood-brain barrier.[2][3] Its distinct pharmacological profile makes it a valuable tool in research to differentiate between central and peripheral cholinergic effects, as well as a therapeutic agent in various clinical applications. This technical guide provides a comprehensive overview of atropine methyl nitrate, including its chemical and physical properties, mechanism of action, synthesis, and detailed experimental protocols for its use. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

Atropine methyl nitrate is a white to off-white crystalline solid.[1] It is soluble in water and organic solvents.[1]



Property	Value	Reference
CAS Number	52-88-0	[1]
Molecular Formula	C18H26N2O6	[2]
Molecular Weight	366.41 g/mol	[4]
Melting Point	163 °C	[4]
Water Solubility	>55 μg/mL (at pH 7.4)	[2]
Synonyms	Methylatropine nitrate, Atropine methonitrate, Eumydrin	[1][5]
InChI Key	NEDVJZNVOSNSHF- KUMOIWDRNA-N	[1]
SMILES	C[N+]1(C) [C@H]2CC[C@@H]1C INVALID-LINK OC(=O)C(CO)c3ccccc3 INVALID-LINK([O-])[O-]	[1]

Mechanism of Action

Atropine methyl nitrate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Unlike its parent compound, atropine, the quaternary ammonium structure of **atropine methyl nitrate** limits its ability to cross the blood-brain barrier.[2][3] This property makes it a selective antagonist of peripheral mAChRs.

The antagonism of mAChRs by **atropine methyl nitrate** blocks the effects of acetylcholine in the peripheral nervous system. This leads to a variety of physiological responses, including:

- Reduction of secretions: It can suppress mucus production and respiratory secretions.[2][3]
- Bronchodilation: It is used to treat airway obstruction in conditions like asthma.[6][7]
- Mydriasis: It can cause dilation of the pupils.[2]



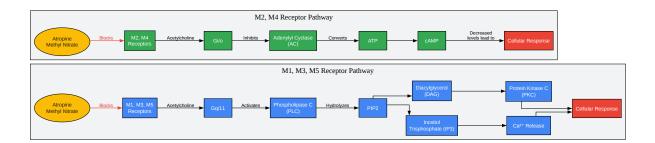
• Cardiovascular effects: It can be used to block parasympathetic signaling to the heart.[2]

Signaling Pathways

As a muscarinic antagonist, **atropine methyl nitrate** blocks the signaling cascades initiated by the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are linked to different downstream signaling pathways.

- M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate
 phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
 intracellular calcium, while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, **atropine methyl nitrate** prevents the cellular responses mediated by these pathways.



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Caption: Muscarinic acetylcholine receptor signaling pathways blocked by **atropine methyl nitrate**.

Experimental Protocols Synthesis of Atropine Methyl Nitrate

Two primary methods for the synthesis of atropine methyl nitrate have been described.[3][8]

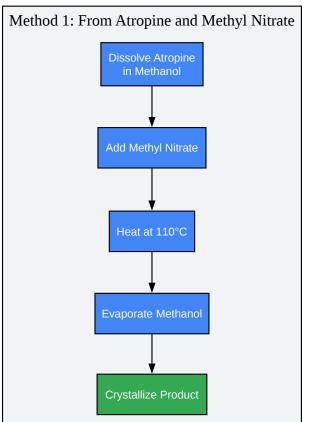
Method 1: From Atropine and Methyl Nitrate[3][8]

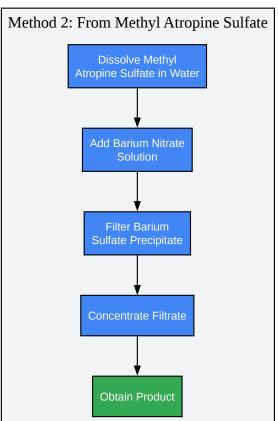
- Dissolve 28.9 g of atropine in 100 g of methanol.
- Add 7.7 g of methyl nitrate to the solution.
- Heat the mixture at 110°C for 2 hours.
- · Evaporate the methanol.
- Crystallize the resulting atropine methyl nitrate. The expected melting point is 163°C.

Method 2: From Methyl Atropine Sulfate[3][8]

- Prepare a solution of 70.4 g of methyl atropine sulfate in water.
- Add an aqueous solution containing 26.1 g of barium nitrate. This will precipitate barium sulfate.
- Filter the mixture to remove the barium sulfate precipitate.
- Concentrate the filtrate to obtain atropine methyl nitrate.







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Caption: Synthesis workflows for atropine methyl nitrate.

In Vivo Studies

- 4.2.1. Suppression of Mucus Production and Respiratory Secretions in Rats[2][3]
- Objective: To evaluate the effect of atropine methyl nitrate on respiratory secretions.
- Animal Model: Rats.
- Drug Administration: The specific dosage and route of administration would be determined by the experimental design, but intravenous or intraperitoneal injection are common.
- Outcome Measures: Quantification of mucus and secretion volume or composition.



- 4.2.2. Investigation of Xanomeline-Induced Suppression of Serum Tumor Necrosis Factor[2][3]
- Objective: To use atropine methyl nitrate to determine if the effects of xanomeline (a muscarinic agonist) on serum TNF are centrally or peripherally mediated.
- Animal Model: Typically mice or rats.
- Experimental Design:
 - Administer atropine methyl nitrate to a group of animals to block peripheral muscarinic receptors.
 - o Administer a vehicle control to another group.
 - Administer xanomeline to both groups.
 - Measure serum tumor necrosis factor (TNF) levels at specified time points.
- Expected Outcome: If xanomeline's effect on TNF is peripherally mediated, it will be blocked by atropine methyl nitrate. If the effect is central, it will not be affected.

Clinical Studies

- 4.3.1. Treatment of Asthma and Airway Obstruction[6][7]
- Objective: To assess the efficacy of inhaled atropine methyl nitrate as a bronchodilator.
- Study Design: Double-blind, placebo-controlled crossover studies are often employed.
- Participants: Patients with a diagnosis of asthma or other obstructive airway disease.
- Intervention: Inhalation of a nebulized solution of atropine methyl nitrate. Doses have been studied up to 2 mg.[7]
- Outcome Measures:
 - Forced Expiratory Volume in 1 second (FEV1) is a primary endpoint, measured at baseline and at various time points post-inhalation.[6][7]



- Comparison with placebo and other bronchodilators (e.g., salbutamol).[7]
- Assessment of the duration of the bronchodilator effect.[7]

Pharmacological Data

Parameter	Species	Value	Route	Reference
IC ₅₀ (Muscarinic Acetylcholine Receptors)	Porcine (brain membranes)	<0.1 nM	In vitro	[9]
ED ₅₀ (Reduction of acetylcholine- induced hypotension)	Rat	5.5 μg/kg	Intravenous	[9]
Oral LD50	Rat	1902 mg/kg	Oral	[10]
Intraperitoneal	Mouse	9 mg/kg	Intraperitoneal	[10]
Human Systemic Effects	Human	Mydriasis	-	[2]

Safety and Handling

Atropine methyl nitrate is a potent anticholinergic agent and should be handled with care.[1] It is classified as fatal if swallowed or inhaled.[2]

- GHS Hazard Statements: H300+H330 (Fatal if swallowed or if inhaled).[2]
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
 - P264: Wash hands thoroughly after handling.[2]
 - P270: Do not eat, drink or smoke when using this product.[2]



- P271: Use only outdoors or in a well-ventilated area.
- P284: [In case of inadequate ventilation] wear respiratory protection.[2]
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 [2]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 [2]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.[2]
- P501: Dispose of contents/container to an approved waste disposal plant.[2]

When heated to decomposition, it emits toxic fumes of NOx.[2]

Conclusion

Atropine methyl nitrate is a valuable pharmacological tool for the specific antagonism of peripheral muscarinic acetylcholine receptors. Its inability to significantly cross the blood-brain barrier allows for the dissection of central versus peripheral cholinergic mechanisms in preclinical research. Furthermore, its clinical utility as a bronchodilator and an agent to reduce secretions has been demonstrated. Researchers and drug development professionals should adhere to strict safety protocols when handling this potent compound. This guide provides a foundational understanding of atropine methyl nitrate to facilitate its effective and safe use in scientific investigation and therapeutic development.

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